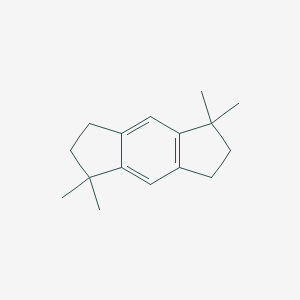
3,3,7,7-Tetramethyl-1,2,5,6-tetrahydro-s-indacene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3,7,7-Tetramethyl-1,2,5,6-tetrahydro-s-indacene (TMT) is a fluorescent compound that has been widely used in scientific research. It is a derivative of indene and is also known as tetramethylindane. TMT has unique optical properties, making it a valuable tool for studying various biological processes.
Wirkmechanismus
The mechanism of action of TMT is based on its ability to fluoresce when excited by light. The compound absorbs light at a specific wavelength and emits light at a longer wavelength. This property allows TMT to be used as a fluorescent probe to study biological processes.
Biochemische Und Physiologische Effekte
TMT has no known biochemical or physiological effects on living organisms. It is non-toxic and does not interact with biological molecules in a significant way.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using TMT in lab experiments include its unique optical properties, high sensitivity, and low toxicity. TMT can be used to study a wide range of biological processes and is compatible with many experimental techniques, including microscopy, flow cytometry, and spectroscopy.
The limitations of using TMT in lab experiments include its cost and the need for specialized equipment to detect its fluorescence. TMT can also be affected by changes in pH and temperature, which can limit its usefulness in some experimental conditions.
Zukünftige Richtungen
There are many potential future directions for research involving TMT. Some possible areas of study include:
1. Development of new TMT derivatives with improved optical properties and increased sensitivity.
2. Use of TMT in high-throughput screening assays to identify new drug targets.
3. Investigation of the role of TMT in protein folding and misfolding.
4. Use of TMT to study the dynamics of intracellular signaling pathways.
5. Development of TMT-based biosensors for the detection of specific molecules in biological samples.
6. Use of TMT in imaging studies to visualize biological processes in real-time.
7. Investigation of the role of TMT in the development of neurodegenerative diseases.
8. Use of TMT in the study of protein-protein interactions and protein-ligand binding.
In conclusion, TMT is a valuable tool for studying various biological processes. Its unique optical properties make it a versatile and sensitive fluorescent probe. Future research involving TMT has the potential to lead to new insights into the workings of biological systems.
Synthesemethoden
The synthesis of TMT involves the reaction of indene with tert-butyl lithium and methyl iodide. The reaction produces TMT as a yellow crystalline solid. The purity of the compound can be improved by recrystallization.
Wissenschaftliche Forschungsanwendungen
TMT is widely used in scientific research as a fluorescent probe. Its unique optical properties make it a valuable tool for studying various biological processes, including protein-protein interactions, enzyme activity, and intracellular signaling pathways. TMT has been used to study the binding of ligands to receptors, the movement of proteins within cells, and the localization of specific proteins within tissues.
Eigenschaften
CAS-Nummer |
17465-54-2 |
|---|---|
Produktname |
3,3,7,7-Tetramethyl-1,2,5,6-tetrahydro-s-indacene |
Molekularformel |
C16H22 |
Molekulargewicht |
214.35 g/mol |
IUPAC-Name |
3,3,7,7-tetramethyl-1,2,5,6-tetrahydro-s-indacene |
InChI |
InChI=1S/C16H22/c1-15(2)7-5-11-10-14-12(9-13(11)15)6-8-16(14,3)4/h9-10H,5-8H2,1-4H3 |
InChI-Schlüssel |
BEPJIQZJVIITTC-UHFFFAOYSA-N |
SMILES |
CC1(CCC2=CC3=C(CCC3(C)C)C=C21)C |
Kanonische SMILES |
CC1(CCC2=CC3=C(CCC3(C)C)C=C21)C |
Synonyme |
1,1,5,5-TETRAMETHYL-S-HYDRINDACENE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



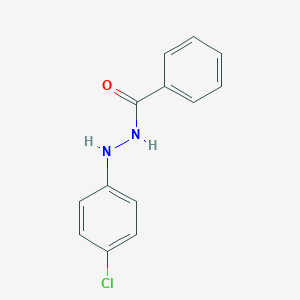
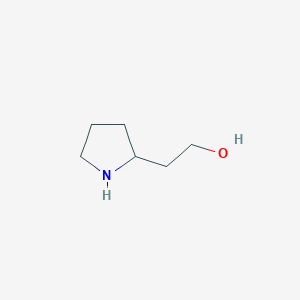
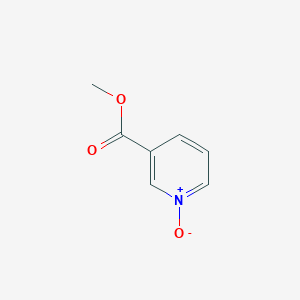
![9-[2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]-3H-purin-6-one](/img/structure/B102426.png)
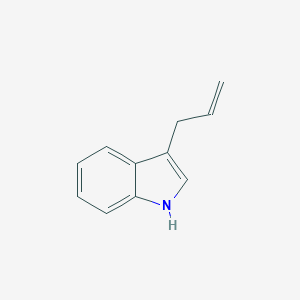
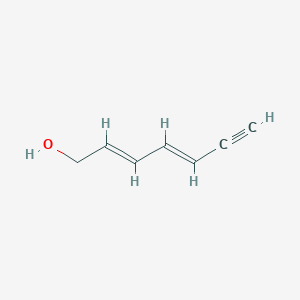
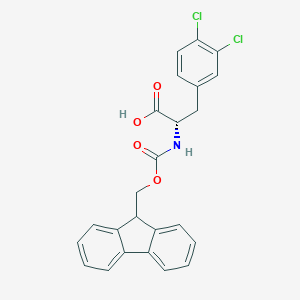
![3-[(4-Methoxyphenyl)methylidene]pentane-2,4-dione](/img/structure/B102435.png)
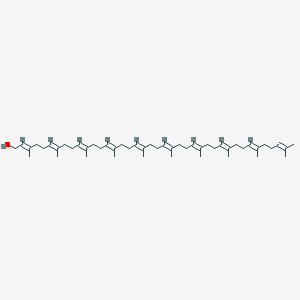
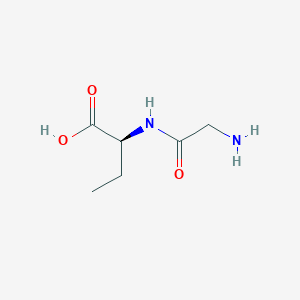
![4,6-Dimethyl-1H,3H-thieno[3,4-c]thiophene](/img/structure/B102441.png)
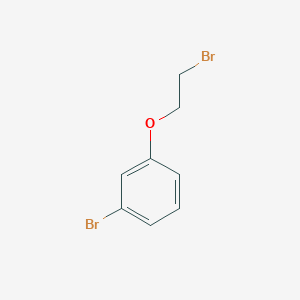
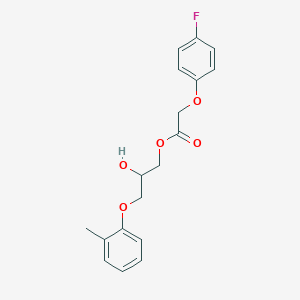
![Imidazo[1,2-a]pyridine-3-acetonitrile](/img/structure/B102445.png)